molecular formula C17H20ClN B13760818 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride CAS No. 6267-55-6

1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride

Cat. No.: B13760818
CAS No.: 6267-55-6
M. Wt: 273.8 g/mol
InChI Key: YKOAFZSKINWOMA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride is a chemical compound with a complex structure that includes both an indane and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of 1-(2,3-dihydro-1H-inden-5-yl)-2-nitroethane, followed by reductive amination with phenylacetaldehyde. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step, and sodium triacetoxyborohydride for the reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride
  • 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
  • 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride

Uniqueness

1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride stands out due to its unique combination of an indane and a phenylethanamine moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

6267-55-6

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c18-17(11-13-5-2-1-3-6-13)16-10-9-14-7-4-8-15(14)12-16;/h1-3,5-6,9-10,12,17H,4,7-8,11,18H2;1H

InChI Key

YKOAFZSKINWOMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CC3=CC=CC=C3)N.Cl

Origin of Product

United States

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